molecular formula C23H29N3O3 B2498802 N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide CAS No. 953942-17-1

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2498802
CAS No.: 953942-17-1
M. Wt: 395.503
InChI Key: VNSSMAXVEDVEBM-UHFFFAOYSA-N
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Description

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Oxalamides and Related Compounds

  • The compound has been utilized in the development of novel synthetic approaches for di- and mono-oxalamides, offering operationally simple and high-yielding methods (Mamedov et al., 2016).

2. Crystallization Behavior and Thermal Stability

  • In polymer science, this oxalamide derivative has been investigated for its impact on the crystallization behavior, polymorphic crystalline structure, and thermal stability of certain polymers like poly(1,4-butylene adipate). The compound notably increased the crystallization rate and influenced the thermal stability of the polymer (Yang et al., 2017).

3. Novel Carriers for Drug Delivery

  • The compound has found applications in developing novel drug delivery systems. For instance, its derivatives have been explored as carriers for dermal and topical drug delivery, indicating potential in pharmaceutical formulations (Uzan et al., 2016).

4. Magnetic Properties in Chemistry

  • Its use in inorganic chemistry for studying magnetic properties has been noted. Specifically, its involvement in the synthesis of heterotrimetallic oxalato-bridged complexes provides insights into the magnetic coupling and interactions in such compounds (Martínez-Lillo et al., 2007).

5. Spectroscopic Investigations

  • The compound and its derivatives have been the subject of spectroscopic investigations, which is crucial in understanding the structure and properties of organotin(IV) derivatives (Costa et al., 2004).

6. Photoreactions in Organic Chemistry

  • In organic chemistry, alpha-oxoamides like N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide have been studied for their behavior in photoreactions, which is essential for the development of new synthetic methods and materials (Ayitou et al., 2009).

7. Nucleation Effects in Polymer Crystallization

  • The nucleation effect of the compound in polymer crystallization processes has been analyzed, particularly its influence on the crystallization of poly(l-lactide) and its implications for material science and engineering (Shen et al., 2016).

8. Antitumor Activity

  • Its role in antitumor activities has been explored, particularly in programmed cell death induced by certain polyamine analogues. This research is significant in understanding cancer therapies and drug design (Ha et al., 1997).

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-18-8-7-11-20(16-18)25-23(28)22(27)24-12-5-6-13-26-14-15-29-21(17-26)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSMAXVEDVEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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